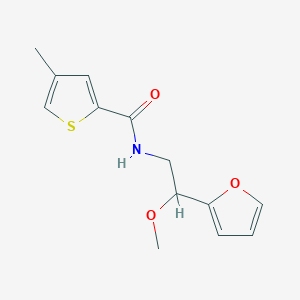

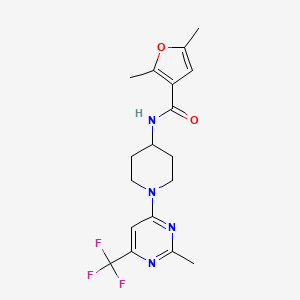

N-(2-(furan-2-yl)-2-methoxyethyl)-4-methylthiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(2-(furan-2-yl)-2-methoxyethyl)-4-methylthiophene-2-carboxamide belongs to a class of organic compounds that exhibit significant chemical and biological activities. These activities are attributed to their unique molecular structures which often contain furan and thiophene moieties. Such compounds have been synthesized and analyzed to understand their potential therapeutic effects, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda et al., 2022).

Synthesis Analysis

Synthesis of related compounds typically involves multi-step reactions starting from commercially available reagents. For example, a derivative within this chemical family was synthesized using a two-step procedure involving Povarov cycloaddition reaction followed by N-furoylation processes (Bonilla-Castañeda et al., 2022).

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various spectroscopic methods including IR, 1H NMR, 13C NMR, and X-ray diffraction data. These analyses provide detailed insights into the molecular geometry, confirming the presence of the desired functional groups and the overall molecular architecture (Bonilla-Castañeda et al., 2022).

Chemical Reactions and Properties

Compounds with furan and thiophene units undergo various chemical reactions, including electrophilic substitution reactions (nitration, bromination, formylation, and acylation) and characteristic nucleophilic substitution. These reactions demonstrate the chemical versatility and reactivity of the core structure, allowing for further functionalization and modification of the compound (El’chaninov & Aleksandrov, 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are crucial for understanding the behavior of these compounds under different conditions. While specific data for this compound were not directly available, related compounds exhibit solubility in common organic solvents and stability under standard conditions, indicative of their robust nature for further applications.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are defined by the functional groups present in the compound. The amide and ether functionalities contribute to the compound's overall reactivity, participating in hydrogen bonding and other non-covalent interactions. These interactions are fundamental for the compound's biological activities and its interaction with biological macromolecules (Galan et al., 2013).

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-(furan-2-yl)-2-methoxyethyl)-4-methylthiophene-2-carboxamide derivatives have shown promise in medicinal chemistry due to their diverse biological activities. For example, derivatives have been synthesized that exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022). Another study reported the synthesis of novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, showing strong DNA affinities and excellent in vivo activity in the trypanosomal STIB900 mouse model (Ismail et al., 2004).

Material Science and Polymer Applications

In material science, the exploration of furan derivatives for the development of high-performance materials is notable. One study detailed the enzymatic polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides as sustainable alternatives to polyphthalamides, a semiaromatic polyamide, demonstrating the potential for these materials in high-performance applications (Jiang et al., 2015). Another research focused on the synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block, highlighting the potential of furan-based compounds in creating sustainable polymer materials (Jiang et al., 2014).

Advanced Applications in Imaging and Sensing

A novel PET imaging agent, [11C]CPPC, has been developed for imaging reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo, demonstrating the versatility of furan derivatives in biomedical imaging (Horti et al., 2019). This showcases the application of these compounds beyond traditional medicinal chemistry, extending into diagnostic and therapeutic monitoring tools.

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics, suggesting they may interact with multiple biochemical pathways .

Result of Action

Furan derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .

Action Environment

The stability and efficacy of furan derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that furan and thiophene rings are often involved in pi-pi stacking interactions with aromatic amino acids in proteins . The amide group can form hydrogen bonds with other biomolecules, potentially influencing the structure and function of proteins and enzymes .

Molecular Mechanism

It is possible that it could interact with biomolecules through hydrogen bonding or pi-pi stacking, potentially influencing enzyme activity or gene expression .

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-9-6-12(18-8-9)13(15)14-7-11(16-2)10-4-3-5-17-10/h3-6,8,11H,7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIVMRZGOIAZQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC(C2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2489062.png)

![1-(3,5-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2489066.png)

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2489067.png)

![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)

![(1S,4R,5R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2489076.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2489078.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2489079.png)

![(4-Bromo-2-fluorophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489082.png)